Cas no 1491722-16-7 (2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-)

2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)- 化学的及び物理的性質
名前と識別子
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- 2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-
- 1-(5-Amino-1-methyl-1h-pyrazol-4-yl)prop-2-yn-1-one
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- インチ: 1S/C7H7N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h1,4H,8H2,2H3
- InChIKey: YHKOXFMHRRKTNX-UHFFFAOYSA-N
- SMILES: C(C1=C(N)N(C)N=C1)(=O)C#C
2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799781-0.25g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093063-1g |
1-(5-Amino-1-methyl-1h-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 1g |
¥6461.0 | 2023-04-10 | |
Enamine | EN300-799781-2.5g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
Enamine | EN300-799781-0.5g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
Enamine | EN300-799781-0.05g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
Enamine | EN300-799781-0.1g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
Enamine | EN300-799781-10.0g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
Enamine | EN300-799781-1.0g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
Enamine | EN300-799781-5.0g |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |
1491722-16-7 | 95% | 5.0g |
$2650.0 | 2024-05-21 |
2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)- 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-に関する追加情報
Introduction to 2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl) and Its Significance in Modern Chemical Research
2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl), with the CAS number 1491722-16-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative combines the reactivity of an acetylene group with the structural complexity of a pyrazole moiety, making it a versatile scaffold for the development of novel bioactive molecules. The compound's unique structural features have positioned it as a valuable tool in the pursuit of innovative therapeutic agents.
The pyrazole core is a well-documented pharmacophore, widely recognized for its role in medicinal chemistry due to its ability to interact with various biological targets. The presence of an amino group at the 5-position and a methyl substituent at the 1-position further enhances its potential as a building block for drug discovery. These functional groups not only contribute to the compound's solubility and metabolic stability but also provide multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives.
In recent years, there has been growing interest in leveraging such multifunctional scaffolds to develop treatments for complex diseases. The acetylene moiety, characterized by its high reactivity and ability to form stable conjugates, has been particularly useful in designing molecules with enhanced binding affinity and selectivity. This reactivity allows for the facile introduction of additional functional groups or biomolecules, facilitating the creation of targeted therapies.
Recent studies have highlighted the potential of 2-propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl) as a precursor in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory and immunological pathways. For instance, modifications to this scaffold have led to the discovery of compounds that exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in pain and inflammation. These findings underscore the compound's utility as a starting point for exploring novel anti-inflammatory agents.
The pyrazole derivative also shows promise in oncology research. Its structural framework has been explored in the development of kinase inhibitors, which are critical for treating various forms of cancer. By incorporating additional substituents that enhance binding interactions with specific protein targets, researchers have generated compounds that demonstrate preclinical efficacy in tumor models. The combination of an acetylene group and a pyrazole core thus provides a rich chemical space for medicinal chemists to explore.
Advances in synthetic methodologies have further expanded the potential applications of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient derivatization of 2-propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl), allowing for rapid diversification of its structure. These methods have been instrumental in generating libraries of compounds for high-throughput screening, accelerating the discovery process.
The compound's stability under various conditions has also been a focus of research. Studies have demonstrated its resilience in both aqueous and organic environments, making it suitable for diverse biochemical assays. This stability is crucial for ensuring consistent results in experimental settings and facilitates its use in industrial-scale applications.
In conclusion, 2-propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl) represents a significant advancement in chemical biology and pharmaceutical development. Its unique structural attributes and reactivity make it an invaluable asset for researchers seeking to develop innovative therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly pivotal role in addressing some of today's most pressing medical challenges.
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